Km Advantage Over pNP-α-Gal
2,4-DNP-α-Gal demonstrates a 2.2-fold lower Michaelis constant (Km) compared to the widely used alternative p-nitrophenyl α-D-galactopyranoside (pNP-α-Gal) when assayed with wild-type α-galactosidase from Thermotoga maritima under identical conditions [1]. A lower Km value indicates that the enzyme reaches half-maximal velocity at a lower substrate concentration, translating to a higher apparent affinity for the enzyme's active site.
| Evidence Dimension | Michaelis Constant (Km) |
|---|---|
| Target Compound Data | 0.037 mM |
| Comparator Or Baseline | p-Nitrophenyl α-D-galactopyranoside: 0.08 mM |
| Quantified Difference | 2,4-DNP-α-Gal has a 2.2-fold lower Km (higher affinity) |
| Conditions | Wild-type GH36 α-galactosidase from Thermotoga maritima, in 200 mM sodium citrate buffer (pH 5.0) at 37°C [1] |
Why This Matters
Higher affinity allows for more sensitive detection of α-galactosidase activity at lower substrate concentrations, conserving costly substrate and potentially improving assay sensitivity in low-activity samples.
- [1] Comfort, D. A., Bobrov, K. S., Ivanen, D. R., Shabalin, K. A., Harris, J. M., Kulminskaya, A. A., Brumer, H., & Kelly, R. M. (2007). Biochemical analysis of Thermotoga maritima GH36 alpha-galactosidase (TmGalA) confirms the mechanistic commonality of clan GH-D glycoside hydrolases. Biochemistry, 46(11), 3319-3330. View Source
